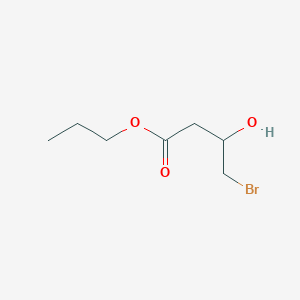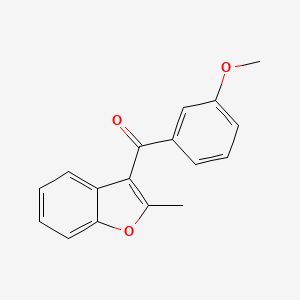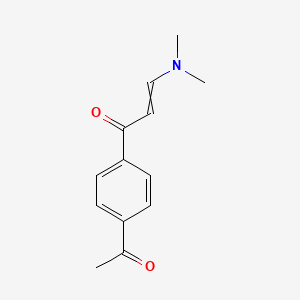
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of diarylethenes. These compounds are known for their photochromic properties, which means they can change color upon exposure to light. This particular compound is of interest in various fields such as materials science, chemistry, and potentially in biological applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline typically involves the reaction of 4-methyl-N-phenylaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the aniline, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a photochromic material in the development of light-responsive systems.
Medicine: Investigated for use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism by which N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline exerts its effects is primarily related to its photochromic properties. Upon exposure to light, the compound undergoes a reversible structural change, which alters its optical properties. This change is often mediated by the formation and breaking of chemical bonds within the molecule, involving molecular targets such as specific chromophores and pathways related to light absorption and emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,4-Bis(2,2-diphenylethenyl)aniline
- N,4-Bis(2,2-diphenylethenyl)-N-phenylaniline
- N,4-Bis(2,2-diphenylethenyl)-N-(4-chlorophenyl)aniline
Uniqueness
N,4-Bis(2,2-diphenylethenyl)-N-(4-methylphenyl)aniline is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its photochromic behavior and make it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
535925-20-3 |
|---|---|
Formule moléculaire |
C41H33N |
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
N-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]-4-methylaniline |
InChI |
InChI=1S/C41H33N/c1-32-22-26-38(27-23-32)42(31-41(36-18-10-4-11-19-36)37-20-12-5-13-21-37)39-28-24-33(25-29-39)30-40(34-14-6-2-7-15-34)35-16-8-3-9-17-35/h2-31H,1H3 |
Clé InChI |
VIRVMYSKWOVSHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
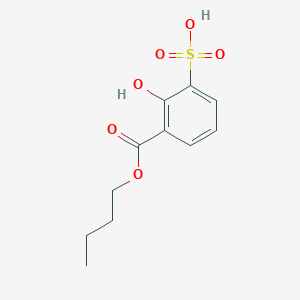


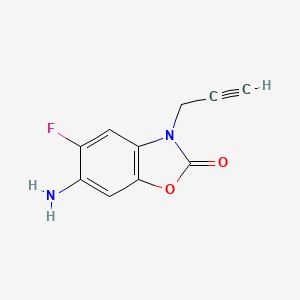
![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)
![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)
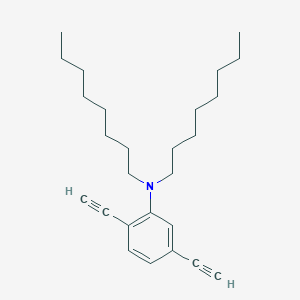
![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
